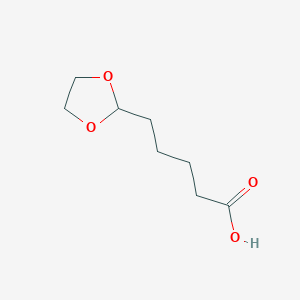
5-(1,3-Dioxolan-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)pentanoic acid is a chiral compound that has garnered interest in various fields of scientific research and industrial applications. This compound is known for its unique structure, which includes a 1,3-dioxolane ring attached to a pentanoic acid chain. The presence of the dioxolane ring imparts specific chemical properties that make it valuable in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)pentanoic acid can be achieved through various methods. One common approach involves the reductive amination of the corresponding α-keto acid using phenylalanine dehydrogenase (PheDH) from Sporosarcina sp. This method yields the desired compound with high enantioselectivity (98%) and yield (91%) under mild reaction conditions .
Another synthetic route involves the use of an eight-step chemical synthesis starting from 3,4-dihydro-2H-pyran. This method, although more complex, provides an alternative pathway to obtain the compound .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their high selectivity and environmentally friendly nature. The use of whole-cell or isolated enzyme systems allows for the efficient production of this compound on a larger scale, minimizing the need for harsh reaction conditions and reducing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxolane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)pentanoic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Omapatrilat, the compound acts as a chiral intermediate that facilitates the inhibition of ACE and NEP, leading to vasodilatation, natriuresis, and diuresis . The dioxolane ring plays a crucial role in stabilizing the intermediate and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid:
5-(1,2-Diselenolan-3-yl)pentanoic acid: This compound features a diselenolan ring and has been studied for its anticancer activity.
Uniqueness
5-(1,3-Dioxolan-2-yl)pentanoic acid is unique due to its dioxolane ring, which imparts specific chemical properties that are not present in its dithiolan or diselenolan analogs. This uniqueness makes it valuable in the synthesis of chiral intermediates and its application in biocatalytic processes .
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)pentanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(10)3-1-2-4-8-11-5-6-12-8/h8H,1-6H2,(H,9,10) |
Clave InChI |
ACOVTNSPDQDDDD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)

![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
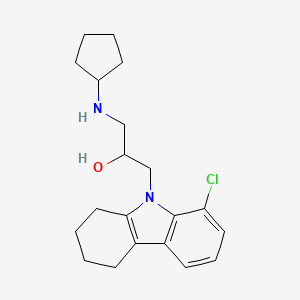

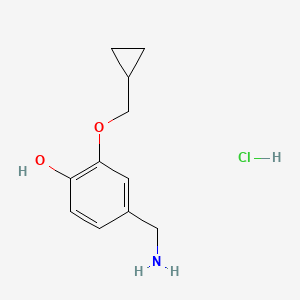
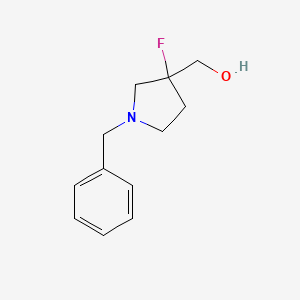


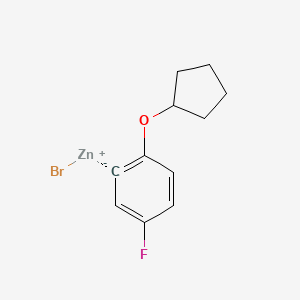
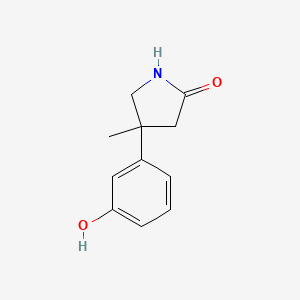


![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
